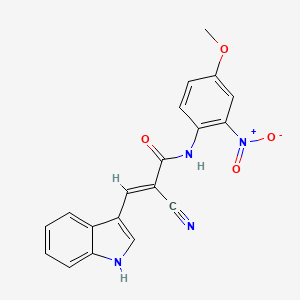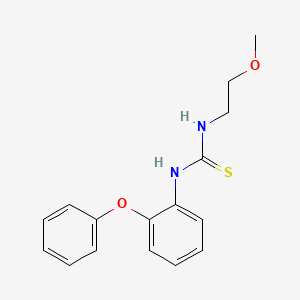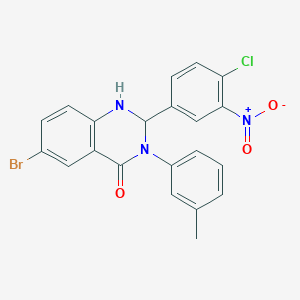![molecular formula C24H18N2O2S B10897754 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B10897754.png)
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-thiophen-2-yl-1,8-diazapentacyclo[137002,709,14016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione is a complex heterocyclic compound that features a thiophene ring and a diazapentacyclo structure
准备方法
The synthesis of 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the thiophene ring, followed by the construction of the diazapentacyclo framework. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
科学研究应用
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces, leading to changes in the conformation and activity of the target molecules. These interactions can modulate biological pathways, resulting in therapeutic effects.
相似化合物的比较
Similar compounds to 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione include other thiophene derivatives and diazapentacyclo compounds. For example:
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in the synthesis of anticancer and anti-atherosclerotic agents.
Diazapentacyclo compounds: Compounds such as 12-thiophen-2-yl-13-oxa-3,5-diazapentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene have similar structural features and applications.
The uniqueness of this compound lies in its specific combination of the thiophene ring and the diazapentacyclo framework, which imparts distinct chemical and biological properties.
属性
分子式 |
C24H18N2O2S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione |
InChI |
InChI=1S/C24H18N2O2S/c27-20-13-14(21-10-5-11-29-21)12-18-22(20)23-15-6-1-2-7-16(15)24(28)26(23)19-9-4-3-8-17(19)25-18/h1-11,14,23,25H,12-13H2 |
InChI 键 |
UGOMBOCOCASTDK-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N4C2C5=CC=CC=C5C4=O)C6=CC=CS6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B10897684.png)
![1,3-dimethyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897696.png)
![2-(3,4-dimethoxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B10897698.png)

![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B10897705.png)

![2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10897715.png)
![11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10897718.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]prop-2-enamide](/img/structure/B10897734.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897748.png)
![Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10897752.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
![N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10897755.png)
